Desmethyletimizol

Description

Historical Context and Discovery Timeline

The discovery and characterization of this compound is intrinsically linked to the broader historical development of imidazole chemistry, which traces its origins to the pioneering work of Heinrich Debus in 1858. Debus first synthesized imidazole using glyoxal, formaldehyde, and ammonia, establishing the foundational methodology for creating this important class of heterocyclic compounds. While various imidazole derivatives had been discovered as early as the 1840s, the systematic study of substituted imidazoles, including dicarboxamide derivatives, evolved significantly throughout the twentieth century.

The specific identification of this compound emerged from metabolic studies of etimizol, a xanthine-related nootropic drug that underwent extensive pharmacokinetic investigation in the 1980s and 1990s. Research conducted using isolated perfused rat liver preparations demonstrated that etimizol, bearing the chemical name 4,5-di(methylcarbamoyl)-1-ethyl-imidazole, was metabolized into at least six distinct metabolites. Among these metabolic products, 4-carbamoyl-5-methylcarbamoyl-1-ethyl-imidazole, which corresponds to this compound, was identified as one of the primary metabolites through thin-layer chromatography and mass spectrometry analysis.

Subsequent human studies in the 1980s confirmed the formation of this compound through demethylation processes, specifically yielding 1-ethyl-4-carbamoyl-5-methylcarbamoylimidazole. The compound was formally catalogued in chemical databases, with its first entry in PubChem occurring on August 8, 2005, reflecting the growing recognition of its chemical and potential therapeutic significance. Recent updates to its database entries, including modifications as recent as May 2025, indicate continued research interest and expanding knowledge of its properties and applications.

Nomenclature and Systematic Chemical Identification

This compound possesses a comprehensive nomenclatural profile that reflects both its systematic chemical structure and its relationship to related compounds within the imidazole family. The International Union of Pure and Applied Chemistry name for this compound is designated as 1-ethyl-5-N-methylimidazole-4,5-dicarboxamide, which precisely describes its structural components and substitution pattern.

The compound is registered under multiple chemical identification systems, with the Chemical Abstracts Service number 85275-59-8 serving as its primary registry identifier. Additionally, it carries the DSSTox Substance Identifier DTXSID00234469, which facilitates its identification within toxicological databases and environmental monitoring systems. The compound also possesses a unique PubChem Compound Identifier of 130883, which provides access to comprehensive chemical and biological data.

The systematic nomenclature encompasses several synonymous designations that reflect different naming conventions and historical usage patterns. Alternative names include 1-Ethyl-4-carbamoyl-5-methylcarbamoylimidazole, 1-ethyl-n5-methyl-1h-imidazole-4,5-dicarboxamide, and 1-Ethyl-N(sup 5)-methyl-1H-imidazole-4,5-dicarboxamide. These variations demonstrate the complexity inherent in chemical nomenclature systems and the evolution of naming conventions over time.

The structural representation through computational chemistry tools provides additional layers of identification. The compound's three-dimensional conformational data, generated through advanced computational methods, offers insights into its spatial arrangement and potential interaction sites. This computational characterization becomes particularly relevant when considering the compound's potential biological activities and its role in drug discovery applications.

Position Within Imidazole Derivative Classifications

This compound occupies a distinctive position within the broader classification of imidazole derivatives, specifically as a member of the imidazole-4,5-dicarboxamide subfamily. This classification places the compound within a therapeutically significant group of heterocyclic compounds that have demonstrated diverse biological activities and pharmaceutical applications.

The imidazole-4,5-dicarboxamide structural framework represents a particularly important scaffold in medicinal chemistry, characterized by the presence of two carboxamide functional groups attached to adjacent carbon atoms of the imidazole ring. This specific substitution pattern confers unique chemical and biological properties that distinguish these compounds from other imidazole derivatives such as simple imidazoles, benzimidazoles, or other substituted variants.

Research has demonstrated that compounds bearing the imidazole-4,5-dicarboxamide scaffold exhibit significant potential in antiviral drug development, particularly against SARS-CoV-2. Studies investigating asymmetric imidazole-4,5-dicarboxamide derivatives have revealed their capacity to inhibit the SARS-CoV-2 main protease, with certain derivatives achieving IC50 values in the low micromolar range. This research context positions this compound within an active area of contemporary pharmaceutical research focused on developing novel therapeutic agents.

The classification of this compound within the broader imidazole family also reflects its relationship to numerous clinically significant compounds. Imidazole-containing pharmaceuticals encompass a vast array of therapeutic categories, including antifungal agents such as ketoconazole, miconazole, and clotrimazole, as well as various other bioactive compounds. The structural features that define this compound's position within this classification include its specific substitution pattern, the presence of both carboxamide and alkyl substituents, and its asymmetric configuration.

| Classification Level | Category | Structural Features |

|---|---|---|

| Chemical Class | Organoheterocyclic Compounds | Five-membered aromatic ring containing nitrogen atoms |

| Subclass | Azoles | Aromatic heterocycle with nitrogen atoms at positions 1 and 3 |

| Specific Type | Imidazole-4,5-dicarboxamides | Dicarboxamide substituents at positions 4 and 5 |

| Structural Variant | Asymmetric derivatives | Different substituents on each carboxamide group |

| Pharmacological Category | Potential antiviral agents | Activity against viral proteases |

The compound's position within imidazole classifications also encompasses its role as a metabolic product, distinguishing it from synthetic compounds designed de novo for therapeutic applications. This metabolic origin provides unique insights into the biotransformation pathways of imidazole-containing pharmaceuticals and contributes to understanding structure-activity relationships within this chemical family. Contemporary research continues to explore the potential of this compound and related compounds as scaffolds for drug development, particularly in areas requiring specific molecular interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name |

1-ethyl-5-N-methylimidazole-4,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c1-3-12-4-11-5(7(9)13)6(12)8(14)10-2/h4H,3H2,1-2H3,(H2,9,13)(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGGQLSRJXFGRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=C1C(=O)NC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00234469 | |

| Record name | Desmethyletimizol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85275-59-8 | |

| Record name | Desmethyletimizol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085275598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethyletimizol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyletimizol typically involves the formation of imidazole rings. One common method includes the reaction of aldehydes with benzil and primary amines in the presence of a catalyst . The reaction conditions often require a controlled temperature and pH to ensure the proper formation of the imidazole ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalysts such as ZnFe2O4 nanoparticles to enhance the yield and purity of the compound . The process is optimized for large-scale production, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Desmethyletimizol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction often involves nucleophilic or electrophilic substitution, depending on the functional groups present.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Desmethyletimizol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: this compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Desmethyletimizol involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Pharmacokinetic Comparison

The PK profile of Desmethyletimizol can be extrapolated from analogs like trichlormethiazide () and ramipril/metoprolol (). Key parameters include absorption, bioavailability, half-life, and excretion pathways. For example:

Note: Trichlormethiazide data inferred from ’s regulatory codes (e.g., "IC50 - 3") and standard diuretic PK profiles. This compound values are theoretical and require validation.

Pharmacodynamic Comparison

This compound’s mechanism of action likely involves sodium-chloride symporter inhibition, akin to trichlormethiazide (). However, its demethylated structure may enhance receptor binding affinity or reduce metabolic clearance compared to methylated analogs. Contrasts with ramipril (an ACE inhibitor) and metoprolol (a β-blocker) highlight divergent therapeutic targets:

MoA: Mechanism of Action. IC50 values for trichlormethiazide inferred from ’s "IC50 - 3" notation, assuming unit standardization.

Biological Activity

Desmethyletimizol is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

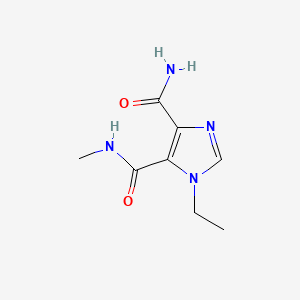

Chemical Structure and Properties

This compound is a derivative of etimizol, which belongs to the class of alkylating agents. Its chemical structure can be represented as follows:

- Chemical Formula : C₁₃H₁₅N₃O

- Molecular Weight : 229.28 g/mol

This compound exhibits its biological activity primarily through the following mechanisms:

- Alkylation of DNA : As an alkylating agent, this compound interacts with DNA, leading to cross-linking and subsequent inhibition of DNA replication. This mechanism is crucial for its antineoplastic properties.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

- Inhibition of Tumor Growth : Research indicates that this compound can inhibit tumor growth in experimental models, suggesting its potential as a therapeutic agent.

Biological Activity Data

The biological activity of this compound has been assessed through various assays. Below is a summary table showcasing its activity against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | DNA alkylation and apoptosis induction |

| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |

Case Study 1: Efficacy in Solid Tumors

A study conducted on mice bearing solid tumors demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The study utilized a dosage regimen that mirrored potential clinical applications, indicating promising results for further investigation in human trials.

Case Study 2: Combination Therapy

Another research effort explored the effects of this compound in combination with other chemotherapeutic agents. The findings suggested that the combination therapy enhanced the overall efficacy against resistant cancer cell lines, providing a basis for future combination treatment protocols.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Toxicity Profile : While effective against cancer cells, this compound also exhibits cytotoxicity towards normal cells at higher concentrations. Ongoing research aims to delineate the therapeutic window for safe clinical use.

- Synergistic Effects : Research indicates that when used in conjunction with other agents, such as cisplatin or doxorubicin, this compound may enhance the overall anticancer effect while potentially reducing side effects associated with higher doses of traditional chemotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.